8-Ethyl-4H-benzo[1,4]oxazin-3-one

Drug Metabolism CYP Inhibition SAR

Select 8-Ethyl-4H-benzo[1,4]oxazin-3-one (CAS 865106-49-6) as your precision CYP2E1 tool compound with an IC50 of 50 µM—a moderate, tunable interaction ideal for DDI profiling. This contrasts sharply with the inactive 6-ethyl analog and the highly potent 8-methyl variant (IC50=100 nM), eliminating uncontrolled metabolic variables. Its planar 8-ethyl substitution geometry engages flat hydrophobic binding clefts crucial for kinase and integrase targets. Synthesized from 6-ethyl-2-aminophenol, the high-purity material serves as a certified reference standard for UPLC-MS/MS and HPLC method validation. Leverage this clean, modifiable core with diversification sites at 2-, 4-, 6-, and 7-positions to drive reproducible antimicrobial SAR with MICs down to 6.25 µg/mL.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8614106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-4H-benzo[1,4]oxazin-3-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)NC(=O)CO2
InChIInChI=1S/C10H11NO2/c1-2-7-4-3-5-8-10(7)13-6-9(12)11-8/h3-5H,2,6H2,1H3,(H,11,12)
InChIKeyGIYIPNVUENKRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-4H-benzo[1,4]oxazin-3-one: Core Scaffold and Procurement Baseline for Benzoxazinone Research


8-Ethyl-4H-benzo[1,4]oxazin-3-one (CAS: 865106-49-6, C10H11NO2, MW: 177.20) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class . This class features a fused benzene and oxazine ring structure and serves as a privileged scaffold in medicinal chemistry due to its synthetic versatility and occurrence in various bioactive molecules [1]. The target compound is distinguished by an ethyl substituent at the 8-position of the benzo ring, a precise structural modification that differentiates it from unsubstituted, 6-substituted, 2-substituted, and 8-methyl analogs. Its primary procurement value lies in its role as a defined building block for structure-activity relationship (SAR) exploration and as a reference standard for analytical method development.

Why Substituting 8-Ethyl-4H-benzo[1,4]oxazin-3-one with Generic Analogs Risks Invalidating Comparative Studies


The biological and physicochemical properties of 1,4-benzoxazin-3-ones are exquisitely sensitive to the position, size, and electronic character of ring substituents [1]. Even seemingly conservative changes, such as relocating an ethyl group from the 8- to the 6-position or shortening it to a methyl group, can profoundly alter target engagement, metabolic stability, and off-target liability profiles [2]. As demonstrated by SAR studies on related benzoxazinone series, these modifications dictate key molecular recognition events including hydrogen-bonding geometry, lipophilic interactions within enzyme active sites, and susceptibility to oxidative metabolism [3]. Consequently, substituting 8-Ethyl-4H-benzo[1,4]oxazin-3-one with a readily available, less expensive, or structurally similar analog—without rigorous, side-by-side comparative data—introduces uncontrolled variables that can irreversibly compromise the reproducibility and interpretability of experimental outcomes. The following evidence quantifies the specific, verifiable points of differentiation that justify its selection over the closest in-class alternatives.

Quantitative Differentiation of 8-Ethyl-4H-benzo[1,4]oxazin-3-one from Its Closest Analogs


CYP2E1 Inhibition Profile: 8-Ethyl vs. 6-Ethyl vs. 8-Methyl Analogs

The 8-ethyl substitution confers a distinct metabolic liability profile compared to the 6-ethyl and 8-methyl analogs. In vitro screening against cytochrome P450 2E1 (CYP2E1), a key enzyme in drug metabolism, reveals that 8-ethyl-4H-benzo[1,4]oxazin-3-one exhibits an IC50 of 5.00E+4 nM (50 µM) [1]. This contrasts sharply with the 6-ethyl analog, which is essentially inactive (IC50 > 2.00E+4 nM) under comparable assay conditions [2]. The 8-methyl analog, conversely, demonstrates high potency (IC50 = 100 nM) [3]. This 500-fold difference between 8-ethyl and 8-methyl, and the complete loss of activity with the 6-ethyl isomer, highlights a non-linear SAR governed by both substituent position and size.

Drug Metabolism CYP Inhibition SAR

Spatial Conformation and Pharmacophore Geometry: 8-Ethyl vs. 2-Ethyl Analogs

The location of the ethyl substituent dictates the overall molecular shape and the relative orientation of key pharmacophoric features. The 8-ethyl group, positioned on the benzene ring, provides a rigid, planar extension that increases the hydrophobic surface area along one edge of the molecule without altering the core oxazinone geometry . In contrast, the 2-ethyl analog introduces a chiral center at the C2 position of the oxazine ring, creating a non-planar, sp3-rich region that dramatically alters the three-dimensional conformation and the presentation of the lactam NH and carbonyl oxygen [1].

Molecular Modeling Conformational Analysis Drug Design

Synthetic Accessibility and Orthogonal Functionalization Potential

8-Ethyl-4H-benzo[1,4]oxazin-3-one is synthesized via a straightforward, two-step procedure starting from commercially available 6-ethyl-2-aminophenol, involving N-acylation with 2-chloroacetyl chloride followed by base-catalyzed cyclization with K2CO3 . This route contrasts with the synthesis of more complex, multiply-substituted analogs like 5-hydroxy-4H-benzo[1,4]oxazin-3-one derivatives, which often require multi-step sequences, protecting group strategies, and more forcing conditions to achieve high yields [1].

Medicinal Chemistry Synthetic Methodology Parallel Synthesis

Class-Level Antimicrobial Potential: A Scaffold Poised for Optimization

While monomeric natural benzoxazinones generally lack intrinsic antimicrobial potency, the 1,4-benzoxazin-3-one scaffold itself has been validated as a privileged starting point for the design of novel antimicrobials [1]. Synthetic derivatives of this scaffold have achieved potent activity, with reported minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Candida albicans and 16 µg/mL against Staphylococcus aureus and Escherichia coli [2].

Antimicrobial Drug Discovery Scaffold Optimization SAR

Optimal Application Scenarios for 8-Ethyl-4H-benzo[1,4]oxazin-3-one Based on Differentiated Evidence


Building Block for Focused SAR Libraries Targeting CYP2E1-Mediated Metabolism

Given the quantitatively distinct CYP2E1 inhibition profile (IC50 = 50 µM) compared to the inactive 6-ethyl analog and the highly potent 8-methyl analog (IC50 = 100 nM) [REFS-1, REFS-2, REFS-3], 8-Ethyl-4H-benzo[1,4]oxazin-3-one serves as an optimal core scaffold for designing compound series where a moderate and tunable interaction with CYP2E1 is desired. This is particularly valuable in early drug discovery for probing metabolic pathways and for mitigating potential drug-drug interactions (DDI) liabilities that are common with more potent CYP inhibitors.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined synthetic route from 6-ethyl-2-aminophenol ensures a high-purity material suitable for use as a certified reference standard. Its distinct chromatographic and mass spectrometric properties, derived from its unique 8-ethyl substitution pattern (SMILES: CCc1cccc2c1OCC(=O)N2) , make it an ideal candidate for developing and validating HPLC, UPLC-MS/MS, and GC-MS methods for the detection and quantification of benzoxazinone derivatives in complex biological matrices or environmental samples.

Planar Scaffold for Structure-Based Drug Design Targeting Flat Binding Pockets

The planar conformation conferred by the 8-ethyl substitution on the aromatic ring, in contrast to the non-planar geometry of 2-ethyl substituted analogs [4], positions this compound as a preferred starting point for structure-based drug design programs. Its shape is well-suited for engaging protein targets that feature flat, hydrophobic binding clefts or for developing inhibitors that rely on pi-stacking interactions, such as certain kinases, PARPs, or integrases.

Core Scaffold for Antimicrobial Lead Optimization Campaigns

As a member of the 1,4-benzoxazin-3-one class, which has demonstrated potential for generating potent antimicrobial leads with MIC values down to 6.25 µg/mL [5], 8-Ethyl-4H-benzo[1,4]oxazin-3-one provides a clean and modifiable core. Researchers can leverage this scaffold to introduce additional diversity elements at the 2-, 4-, 6-, and 7-positions to explore SAR and identify novel compounds with activity against drug-resistant bacterial and fungal pathogens.

Quote Request

Request a Quote for 8-Ethyl-4H-benzo[1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.